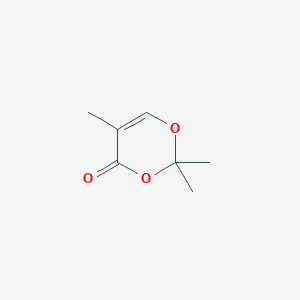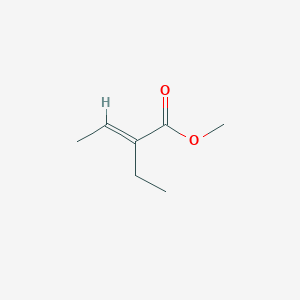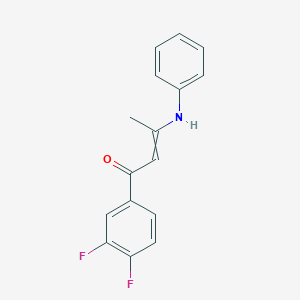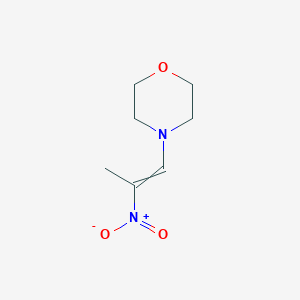
2-Bromo-3,3-diphenylprop-2-enoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3,3-diphenylprop-2-enoyl chloride is an organic compound characterized by the presence of a bromine atom, two phenyl groups, and an enoyl chloride functional group. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it useful in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,3-diphenylprop-2-enoyl chloride typically involves the bromination of 3,3-diphenylprop-2-enoyl chloride. This can be achieved through the reaction of 3,3-diphenylprop-2-enoyl chloride with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3,3-diphenylprop-2-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The enoyl chloride group can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophiles: Hydroxide, alkoxide, amines.
Solvents: Carbon tetrachloride, chloroform, dichloromethane.
Catalysts: Lewis acids such as aluminum chloride or iron(III) chloride.
Major Products Formed
Substitution Products: Formation of 2-substituted-3,3-diphenylprop-2-enoyl derivatives.
Addition Products: Formation of various addition compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3,3-diphenylprop-2-enoyl chloride is utilized in several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its reactivity and ability to form various derivatives.
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Used in the study of enzyme interactions and biochemical pathways.
Wirkmechanismus
The mechanism of action of 2-Bromo-3,3-diphenylprop-2-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the enoyl chloride group are key reactive sites that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2,2-diphenylpropanoyl chloride: Similar structure but with different substitution pattern.
2-Propenoyl chloride, 2-bromo-3,3-diphenyl-: Another closely related compound with slight variations in the structure.
Uniqueness
2-Bromo-3,3-diphenylprop-2-enoyl chloride is unique due to its specific substitution pattern and the presence of both bromine and enoyl chloride functional groups. This combination of functional groups provides distinct reactivity and makes it valuable in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
112181-91-6 |
|---|---|
Molekularformel |
C15H10BrClO |
Molekulargewicht |
321.59 g/mol |
IUPAC-Name |
2-bromo-3,3-diphenylprop-2-enoyl chloride |
InChI |
InChI=1S/C15H10BrClO/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
ATMBGYPMYMAYSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C(=O)Cl)Br)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


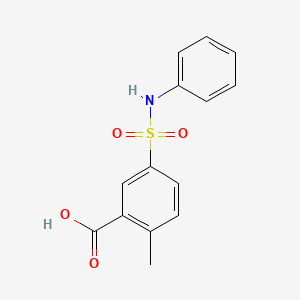
![2,2-Dichloro-3-[(propan-2-yl)oxy]propanal](/img/structure/B14323191.png)
![4-Propoxyphenyl 4-[(6-bromohexyl)oxy]benzoate](/img/structure/B14323211.png)
![2-{[4-(Ethoxycarbonyl)phenoxy]methyl}benzoic acid](/img/structure/B14323213.png)
![4-[(E)-Butylideneamino]-3,5-dimethylphenol](/img/structure/B14323218.png)
